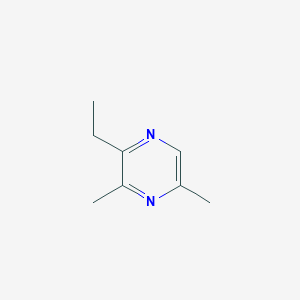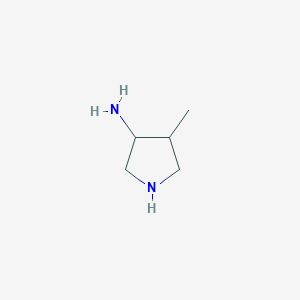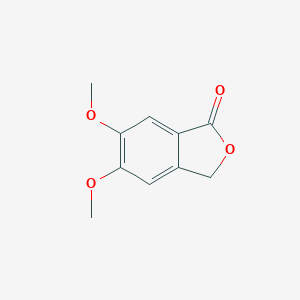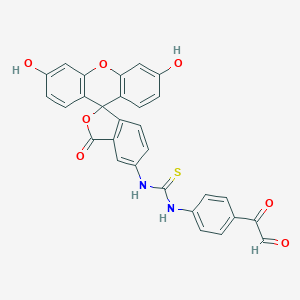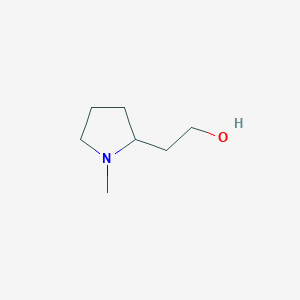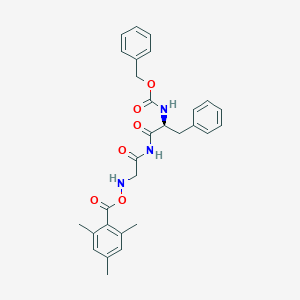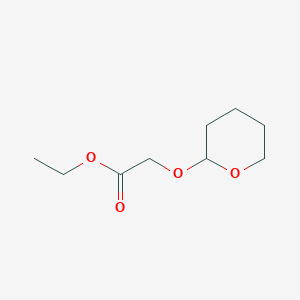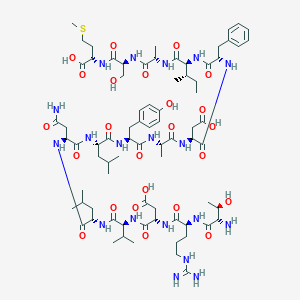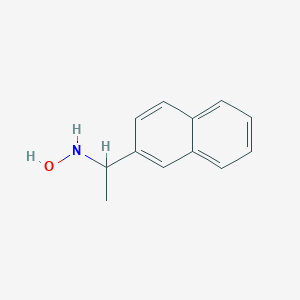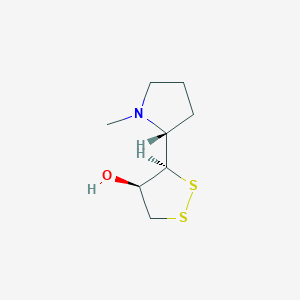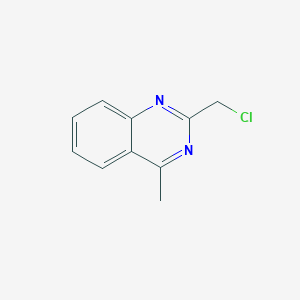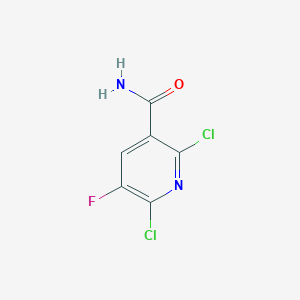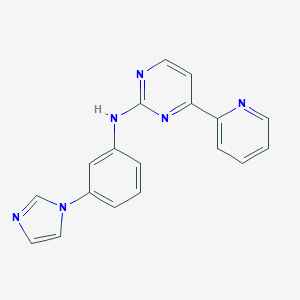
N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine
Übersicht
Beschreibung
N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a critical component of the B-cell receptor signaling pathway, which is required for the development and survival of B-cells. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).
Wirkmechanismus
BTK is a non-receptor tyrosine kinase that is activated upon binding of the B-cell receptor to antigens. BTK phosphorylates downstream signaling molecules, leading to the activation of various pathways that promote B-cell survival and proliferation. N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine inhibits BTK by binding to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules.
Biochemische Und Physiologische Effekte
In addition to its effects on B-cell signaling, N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine has been shown to inhibit the activity of other kinases, such as JAK2 and FLT3, which are involved in the development and progression of other types of cancer. N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine has also been shown to have anti-inflammatory effects, as it inhibits the production of cytokines by immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine is its specificity for BTK, which reduces the risk of off-target effects and toxicity. However, N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine has a relatively short half-life and requires frequent dosing in preclinical models. Additionally, the optimal dosing regimen and combination with other agents are still being investigated.
Zukünftige Richtungen
For the development of N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine include the evaluation of its efficacy in clinical trials for the treatment of CLL and MCL. Additionally, the potential of N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine in combination with other agents, such as immune checkpoint inhibitors and other kinase inhibitors, is being investigated. The development of more potent and selective BTK inhibitors is also an area of active research.
Wissenschaftliche Forschungsanwendungen
N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine inhibits BTK activity and downstream signaling pathways in B-cells, leading to apoptosis (programmed cell death) and decreased proliferation. In vivo studies have demonstrated that N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine is effective in reducing tumor growth and prolonging survival in mouse models of CLL and MCL.
Eigenschaften
CAS-Nummer |
112675-52-2 |
|---|---|
Produktname |
N-(3-(1H-Imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine |
Molekularformel |
C18H14N6 |
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
N-(3-imidazol-1-ylphenyl)-4-pyridin-2-ylpyrimidin-2-amine |
InChI |
InChI=1S/C18H14N6/c1-2-8-20-16(6-1)17-7-9-21-18(23-17)22-14-4-3-5-15(12-14)24-11-10-19-13-24/h1-13H,(H,21,22,23) |
InChI-Schlüssel |
SERDALJOTOQTDL-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=NC(=NC=C2)NC3=CC(=CC=C3)N4C=CN=C4 |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NC(=NC=C2)NC3=CC(=CC=C3)N4C=CN=C4 |
Andere CAS-Nummern |
112675-52-2 |
Synonyme |
N-(3-(1H-imidazol-1-yl)phenyl)-4-(2-pyridinyl)-2-pyrimidinamine NIMP-PPA |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl 4-methylbenzoate](/img/structure/B46721.png)
